Structural Differentiation: 3,4-Dimethylbenzenesulfonyl vs. Unsubstituted Benzenesulfonyl at the Quinoline 4-Position
The target compound incorporates a 3,4-dimethylbenzenesulfonyl group at the quinoline 4-position, in contrast to its closest cataloged analog, 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline (CAS 866895-50-3), which bears an unsubstituted benzenesulfonyl group [1]. The presence of the two methyl substituents increases the van der Waals volume at the sulfonyl terminus by approximately 30 ų (estimated from fragment contributions) and reduces the electron-withdrawing character of the sulfonyl group through inductive donation, potentially altering hydrogen-bond acceptor strength at the sulfonyl oxygens. No head-to-head biological comparison data are available in the published literature for these two compounds.
| Evidence Dimension | Calculated physicochemical properties: cLogP, Topological Polar Surface Area (TPSA), and molecular weight |
|---|---|
| Target Compound Data | MW = 479.98 g/mol; predicted cLogP ≈ 5.2–5.6; TPSA ≈ 72.8 Ų (estimated from structure) |
| Comparator Or Baseline | CAS 866895-50-3 (4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline): MW = 465.95 g/mol; predicted cLogP ≈ 4.8–5.2 |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional CH2 and one additional branch point); ΔcLogP ≈ +0.3 to +0.4 log units (increased lipophilicity) |
| Conditions | Predicted values from structure-based calculation (fragment/additivity methods); no experimental logP or solubility data published for either compound |
Why This Matters
The increased lipophilicity of the 3,4-dimethylbenzenesulfonyl analog relative to the unsubstituted benzenesulfonyl comparator may enhance membrane permeability but also increase the risk of non-specific protein binding, factors that influence compound prioritization in early-stage screening library selection.
- [1] Kuujia.com. CAS No. 866895-50-3: 4-(Benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline. Available at: kuujia.com (accessed May 2026). View Source
